![molecular formula C15H14Cl2N6S3 B3824218 1,3-Bis[(4-chlorophenyl)carbamothioylamino]thiourea](/img/structure/B3824218.png)
1,3-Bis[(4-chlorophenyl)carbamothioylamino]thiourea
Overview
Description
1,3-Bis[(4-chlorophenyl)carbamothioylamino]thiourea is an organosulfur compound with the molecular formula C13H10Cl2N2S This compound is known for its unique structure, which includes two 4-chlorophenyl groups attached to a thiourea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(4-chlorophenyl)carbamothioylamino]thiourea typically involves the reaction of 4-chloroaniline with thiophosgene to form 4-chlorophenyl isothiocyanate. This intermediate is then reacted with thiourea to yield the final product. The reaction conditions generally include:
Temperature: The reactions are usually carried out at room temperature or slightly elevated temperatures.
Solvent: Common solvents used include dimethylformamide (DMF) or dichloromethane (DCM).
Catalysts: No specific catalysts are required for these reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large reactors are used to mix the reactants under controlled conditions.
Purification: The product is purified using recrystallization or chromatography techniques to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[(4-chlorophenyl)carbamothioylamino]thiourea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia (NH3) or primary amines.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Corresponding amines.
Substitution Products: Various substituted thioureas.
Scientific Research Applications
1,3-Bis[(4-chlorophenyl)carbamothioylamino]thiourea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential anticancer properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and as a stabilizer in certain chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Bis[(4-chlorophenyl)carbamothioylamino]thiourea involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
DNA Interaction: It can intercalate into DNA, disrupting replication and transcription processes.
Cell Membrane Disruption: The compound can disrupt cell membranes, leading to cell lysis.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(4-carboxyphenyl)imidazolium chloride
- Bismerthiazol
- Thiodiazole-copper
Uniqueness
1,3-Bis[(4-chlorophenyl)carbamothioylamino]thiourea is unique due to its dual chlorophenyl groups, which enhance its reactivity and potential applications. Compared to similar compounds, it offers a broader range of chemical reactions and higher stability under various conditions.
Properties
IUPAC Name |
1,3-bis[(4-chlorophenyl)carbamothioylamino]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N6S3/c16-9-1-5-11(6-2-9)18-13(24)20-22-15(26)23-21-14(25)19-12-7-3-10(17)4-8-12/h1-8H,(H2,18,20,24)(H2,19,21,25)(H2,22,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCQBRAXTJESRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NNC(=S)NNC(=S)NC2=CC=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N6S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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